Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex synthetic lipid compound characterized by its unique structure, which includes a nonyl group, a heptadecan-9-yloxy group, and a hydroxypropylamino group. This compound is primarily utilized in the formulation of lipid nanoparticles for drug delivery systems, particularly in the context of mRNA delivery and protein expression in biological models. Its molecular formula is with a molecular weight of approximately 539.9 g/mol, indicating its substantial size and complexity.
The chemical behavior of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate includes several types of reactions:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide) and alkylating agents (e.g., methyl iodide). The reactions are generally conducted under controlled conditions to ensure the desired products are formed.
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate exhibits significant biological activity, particularly in drug delivery applications. Its ability to form lipid nanoparticles allows it to encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery into cells. This property is crucial for applications in gene therapy and vaccine development, where effective cellular uptake is essential for therapeutic efficacy.
The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps:
These processes are often optimized for high yields and purity, utilizing techniques such as chromatography for purification.
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has diverse applications:
Research indicates that nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate interacts favorably with cellular membranes, promoting effective uptake of encapsulated therapeutic agents. Studies have shown that its lipid composition significantly influences cellular uptake efficiency and subsequent biological activity.
Several compounds share structural similarities with nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Heptadecan-9-yl 8-[hydroxy(nonyl)amino]octanoate | Similar alkyl chain lengths | Different functional group positioning |
| Nonyl 10-[(8-heptadecan-9-yloxy)-8-(hydroxyethyl)amino]decanoate | Variation in alkyl chains | Enhanced stability due to different ester groups |
| Undecyl 10-[8-(heptadecan-9-yloxy)-8-(hydroxyethyl)amino]decanoate | Different chain lengths | Potentially different pharmacokinetics |
Uniqueness: Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is distinguished by its specific combination of functional groups that enhance its stability and efficiency in forming lipid nanoparticles, making it particularly effective for drug delivery applications compared to other similar compounds.